Cas no 2171588-93-3 (2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid)

2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid
- EN300-1287085
- 2171588-93-3
- 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid
-
- インチ: 1S/C24H27NO5/c1-29-21-12-6-7-13-24(21,14-22(26)27)25-23(28)30-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-15H2,1H3,(H,25,28)(H,26,27)
- InChIKey: QMINMTUUFDALFU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CCCCC1(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 409.18892296g/mol
- どういたいしつりょう: 409.18892296g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1287085-1.0g |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1287085-5000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 5000mg |
$5553.0 | 2023-10-01 | ||
Enamine | EN300-1287085-100mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 100mg |
$1685.0 | 2023-10-01 | ||
Enamine | EN300-1287085-250mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 250mg |
$1762.0 | 2023-10-01 | ||
Enamine | EN300-1287085-1000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 1000mg |
$1915.0 | 2023-10-01 | ||
Enamine | EN300-1287085-500mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 500mg |
$1838.0 | 2023-10-01 | ||
Enamine | EN300-1287085-50mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 50mg |
$1608.0 | 2023-10-01 | ||
Enamine | EN300-1287085-10000mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 10000mg |
$8234.0 | 2023-10-01 | ||
Enamine | EN300-1287085-2500mg |
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxycyclohexyl]acetic acid |
2171588-93-3 | 2500mg |
$3752.0 | 2023-10-01 |
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acidに関する追加情報
Introduction to 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic Acid (CAS No. 2171588-93-3) in Modern Chemical and Pharmaceutical Research
2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid, identified by the CAS number 2171588-93-3, represents a significant compound in the realm of chemical and pharmaceutical innovation. This molecule, featuring a complex structure that integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group with an amine-substituted cyclohexylacetic acid backbone, has garnered attention for its potential applications in drug development and synthetic chemistry.
The structural motif of this compound is particularly noteworthy due to its dual functionality. The Fmoc moiety, a widely used protecting group in peptide synthesis, ensures stability and controlled reactivity during chemical modifications. Concurrently, the presence of an amine group and a methoxycarbonyl derivative opens avenues for further derivatization, making it a versatile intermediate in medicinal chemistry. The cyclohexylacetic acid component introduces steric hindrance and lipophilicity, which can influence solubility and metabolic stability—critical factors in drug design.
Recent advancements in the field of molecular recognition have highlighted the importance of such multifunctional scaffolds. Researchers have been exploring how the fluorenylmethoxycarbonyl group can facilitate selective modifications while maintaining overall molecular integrity. This has led to innovative strategies for constructing peptidomimetics and enzyme inhibitors, where precise control over functional group accessibility is paramount. The 2-methoxycyclohexylacetic acid moiety further enhances these possibilities by providing a rigid yet flexible framework that can interact with biological targets in a tailored manner.
In the context of drug discovery, the synthesis of analogs derived from 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid has been linked to several therapeutic areas. For instance, modifications targeting the amine or carboxylic acid functionalities have yielded compounds with anti-inflammatory and anticancer properties. The fluorenylmethoxycarbonyl group’s ability to be selectively removed under mild acidic conditions allows for post-synthetic modifications, enabling the creation of libraries of derivatives for high-throughput screening.
The role of computational chemistry in optimizing this compound’s properties cannot be overstated. Molecular modeling studies have demonstrated how variations in the cyclohexyl ring’s substitution pattern can modulate binding affinity to proteins. Such insights are crucial for designing molecules with improved pharmacokinetic profiles. Furthermore, green chemistry principles have been applied to streamline synthetic routes, reducing waste and improving yields—a trend that aligns with global efforts toward sustainable pharmaceutical manufacturing.
Emerging research also suggests potential applications beyond traditional drug development. The unique photophysical properties of the fluorenylmethoxycarbonyl moiety make this compound a candidate for bioimaging probes or fluorescent sensors. By leveraging its ability to emit light under specific conditions, scientists are exploring ways to visualize biological processes at the molecular level—a development that could revolutionize diagnostic techniques.
The integration of 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid into novel therapeutic strategies is further exemplified by its use in targeted protein degradation technologies. These approaches involve designing molecules that selectively bind to disease-causing proteins and induce their degradation via the ubiquitin-proteasome system. The structural features of this compound make it an attractive candidate for such applications, offering a balance between specificity and biocompatibility.
As the pharmaceutical industry continues to evolve, the demand for innovative intermediates like 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid is expected to grow. Collaborative efforts between synthetic chemists and biologists are essential to fully harness its potential. By combining experimental synthesis with cutting-edge computational methods, researchers can accelerate the discovery of next-generation therapeutics that address unmet medical needs.
In conclusion, 2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxycyclohexylacetic acid (CAS No. 2171588-93-3) stands as a testament to the ingenuity within chemical biology and medicinal chemistry. Its complex architecture offers unparalleled opportunities for functionalization, while its diverse applications span from drug development to bioimaging. As research progresses, this compound will undoubtedly continue to inspire breakthroughs that shape the future of healthcare.
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